

Spectroscopic Profile of 6-Bromo-2-chloro-3-ethylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-ethylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-2-chloro-3-ethylquinoline**, a substituted quinoline of interest in chemical research and drug discovery. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound. This document details predicted and characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **6-bromo-2-chloro-3-ethylquinoline**[\[1\]](#)[\[2\]](#)
- Molecular Formula: $C_{11}H_9BrClN$ [\[1\]](#)
- Molecular Weight: 270.55 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 409346-70-9[\[1\]](#)[\[2\]](#)

Spectroscopic Data

While specific experimental spectra for **6-Bromo-2-chloro-3-ethylquinoline** are not readily available in public databases, the following sections provide predicted data and an analysis of the expected spectral features based on the compound's structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The presence of bromine and chlorine isotopes (^{79}Br , ^{81}Br , ^{35}Cl , ^{37}Cl) will result in a characteristic isotopic pattern in the mass spectrum of **6-Bromo-2-chloro-3-ethylquinoline**.

Table 1: Predicted Mass Spectrometry Data for **6-Bromo-2-chloro-3-ethylquinoline** Adducts^[3]

Adduct	m/z (Predicted)
$[\text{M}+\text{H}]^+$	269.96798
$[\text{M}+\text{Na}]^+$	291.94992
$[\text{M}-\text{H}]^-$	267.95342
$[\text{M}+\text{NH}_4]^+$	286.99452
$[\text{M}+\text{K}]^+$	307.92386
$[\text{M}]^+$	268.96015

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **6-Bromo-2-chloro-3-ethylquinoline** is expected to show signals corresponding to the ethyl group and the aromatic protons on the quinoline ring.

Table 2: Predicted ^1H NMR Chemical Shifts for **6-Bromo-2-chloro-3-ethylquinoline**

Protons	Chemical Shift (δ , ppm) (Predicted Range)	Multiplicity	Integration
Ethyl -CH ₃	1.2 - 1.4	Triplet	3H
Ethyl -CH ₂	2.8 - 3.0	Quartet	2H
Aromatic H (H-4)	~8.0 - 8.2	Singlet	1H
Aromatic H (H-5, H-7, H-8)	7.5 - 8.0	Multiplets	3H

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The predicted ranges are based on general values for similar quinoline structures.

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **6-Bromo-2-chloro-3-ethylquinoline**

Carbon Atoms	Chemical Shift (δ , ppm) (Predicted Range)
Ethyl -CH ₃	14 - 16
Ethyl -CH ₂	25 - 28
Aromatic & Quinoline C	120 - 155

Note: The signals for the quaternary carbons and the carbon bearing the bromine and chlorine atoms will also be present in the aromatic region.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorptions for **6-Bromo-2-chloro-3-ethylquinoline**

Wavenumber (cm ⁻¹) (Predicted Range)	Bond Vibration	Functional Group
3100 - 3000	C-H stretch	Aromatic
2975 - 2850	C-H stretch	Aliphatic (Ethyl)
1600 - 1450	C=C and C=N stretch	Aromatic/Quinoline Ring
850 - 750	C-Cl stretch	Chloroalkane
600 - 500	C-Br stretch	Bromoalkane

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **6-Bromo-2-chloro-3-ethylquinoline**.

Mass Spectrometry

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
- **Ionization:** Electrospray ionization (ESI) is a common method for obtaining protonated or sodiated molecular ions in both positive and negative ion modes.
- **Data Acquisition:** The mass spectrum is recorded over a relevant mass-to-charge (m/z) range, ensuring the detection of the molecular ion and its isotopic pattern.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

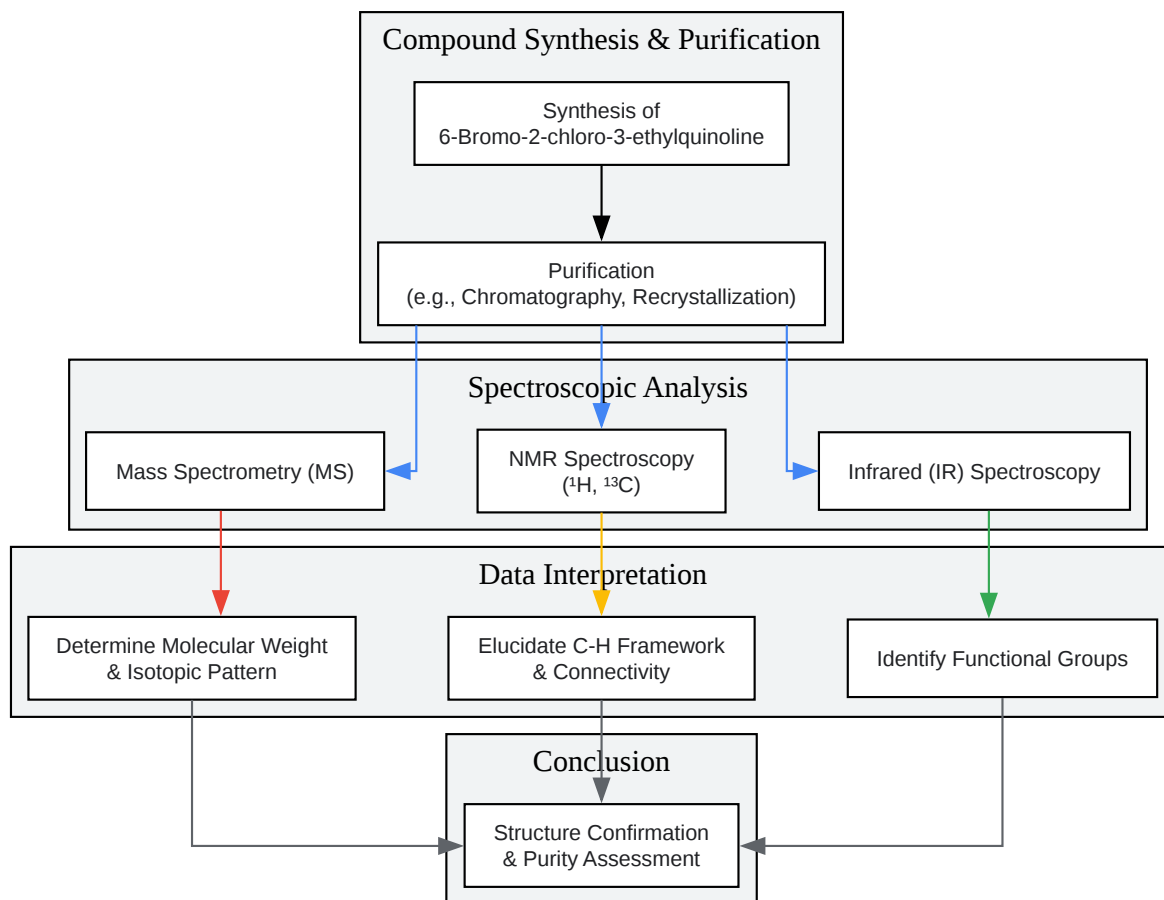
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to acquire the carbon spectrum. A wider spectral width (e.g., 220 ppm) and a larger number of scans are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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References

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